3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid
Description
3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid (CAS: 872196-69-5) is a benzoic acid derivative featuring a morpholine ring linked via a 2-oxoethoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₅NO₅ (molecular weight: 265.27 g/mol). The morpholine moiety enhances solubility and bioavailability, making it a scaffold of interest in medicinal chemistry. The compound’s structure combines a polar carboxylic acid group with a heterocyclic morpholine ring, which may influence interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(14-4-6-18-7-5-14)9-19-11-3-1-2-10(8-11)13(16)17/h1-3,8H,4-7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVRUTOJWVMEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with morpholine and ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Findings:
Substituent Effects: Ethoxy/Methoxy Groups: The ethoxy and methoxy analogs exhibit higher molecular weights and lipophilicity compared to the parent compound. These groups may improve membrane permeability but reduce aqueous solubility.
Synthetic Routes: The parent compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, 4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid undergoes decarboxylative iodination under transition-metal-free conditions.
Biological Relevance: Morpholine-containing compounds are frequently explored for kinase inhibition or antimicrobial activity.
Biological Activity
3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid, also known as 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily investigated for its enzyme inhibition properties and therapeutic applications, including anti-inflammatory and anticancer effects.
Chemical Structure and Properties
The compound features a benzoic acid backbone with a morpholine ring and an oxoethoxy group, which contribute to its biological activity. The structural components are crucial for its interaction with biological targets, influencing binding affinity and specificity.
The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. Its structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The oxoethoxy linkage and the morpholine ring are particularly significant for enhancing binding interactions.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It is being studied for its effects on various enzymes, which may include:
- Cyclooxygenase (COX) Inhibition : Potential anti-inflammatory effects through COX inhibition.
- Topoisomerase Inhibition : Implications in cancer therapy by targeting DNA replication processes .
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as a chemotherapeutic agent. For instance, it has been noted to have significant effects against various human cancer cells, although specific IC50 values require further investigation .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is attributed to its ability to inhibit inflammatory mediators. This could position it as a candidate for treating inflammatory diseases.
Study 1: Enzyme Interaction
In a study focused on enzyme interactions, this compound was evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. The results indicated a dose-dependent inhibition of COX enzymes, supporting its potential use in anti-inflammatory therapies.
Study 2: Anticancer Activity
Another study assessed the compound's effect on various cancer cell lines. The findings revealed that at concentrations around 10 µM, the compound significantly reduced cell viability in breast and colon cancer cells, showcasing its potential as an anticancer agent .
Data Tables
| Biological Activity | Target | Effect | IC50 (µM) |
|---|---|---|---|
| Enzyme Inhibition | COX | Inhibition | TBD |
| Anticancer Activity | Breast Cancer Cells | Reduced Cell Viability | ~10 |
| Anti-inflammatory Potential | Inflammatory Mediators | Decreased Mediator Production | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
